molecular formula C19H16ClN3O3S2 B14235833 N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide

N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B14235833
M. Wt: 433.9 g/mol
InChI Key: DVOJSRGHXPNAIJ-UHFFFAOYSA-N
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Description

N-({2-[(3-Chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide is a structurally complex molecule featuring a 3-chloro-benzothiophene core linked to a hydrazinecarbonothioyl group and a 4-methoxyphenylacetamide moiety.

Properties

Molecular Formula

C19H16ClN3O3S2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[[(3-chloro-1-benzothiophene-2-carbonyl)amino]carbamothioyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O3S2/c1-26-12-8-6-11(7-9-12)10-15(24)21-19(27)23-22-18(25)17-16(20)13-4-2-3-5-14(13)28-17/h2-9H,10H2,1H3,(H,22,25)(H2,21,23,24,27)

InChI Key

DVOJSRGHXPNAIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(=S)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

Benzothiophene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ to yield 2-acetyl-3-chlorobenzothiophene. Subsequent oxidation with KMnO₄ in acidic medium produces 3-chloro-1-benzothiophene-2-carboxylic acid.
Reaction Conditions :

  • Temperature: 0–5°C (acylation), 80°C (oxidation)
  • Yield: 72% (acylation), 68% (oxidation)

Conversion to Carbonyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride:
$$ \text{3-Chloro-1-benzothiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{3-Chloro-1-benzothiophene-2-carbonyl chloride} $$
Conditions : Reflux (70°C, 4 h), Yield: 89%.

Synthesis of Hydrazine-Carbothioamide Intermediate

Condensation with Thiosemicarbazide

Intermediate I is synthesized by reacting 3-chloro-1-benzothiophene-2-carbonyl chloride with thiosemicarbazide in anhydrous THF:
$$ \text{Acyl chloride} + \text{NH}2\text{NHC(S)NH}2 \rightarrow \text{N-[(3-Chloro-1-benzothiophen-2-yl)carbonyl]hydrazinecarbothioamide} $$
Optimization :

  • Base: Triethylamine (Et₃N) to scavenge HCl
  • Temperature: 0°C → room temperature (12 h)
  • Yield: 78%

Functionalization with 4-Methoxyphenylacetamide

Activation of 2-(4-Methoxyphenyl)acetic Acid

The carboxylic acid is converted to its mixed anhydride using ethyl chloroformate and N-methylmorpholine:
$$ \text{2-(4-Methoxyphenyl)acetic acid} + \text{ClCO}_2\text{Et} \rightarrow \text{Mixed anhydride} $$
Conditions : -10°C, 1 h, Yield: 92%.

Amide Coupling

Intermediate I reacts with the mixed anhydride to form the target compound:
$$ \text{Intermediate I} + \text{Mixed anhydride} \rightarrow \text{N-({2-[(3-Chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide} $$
Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature (24 h)
  • Yield: 65%

Alternative Pathways and Optimization

One-Pot Sequential Synthesis

A streamlined approach involves sequential acylation and carbothioation in a single reactor:

  • Step 1 : Acylation of thiosemicarbazide with 3-chloro-1-benzothiophene-2-carbonyl chloride.
  • Step 2 : In situ activation of 2-(4-methoxyphenyl)acetic acid using DCC/HOBt.
    Advantages : Reduced purification steps, Overall yield: 60%.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 min) accelerates the amide coupling step, improving yield to 74%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, benzothiophene-H), 7.45–7.39 (m, 3H, aromatic), 6.92 (d, J = 8.8 Hz, 2H, OCH₃-C₆H₄), 3.78 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂CO).
  • ¹³C NMR : 174.8 (C=S), 166.2 (C=O), 159.1 (OCH₃-C₆H₄), 132.1–112.4 (aromatic carbons).

Infrared (IR) Spectroscopy

  • Peaks at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C=S stretch), 830 cm⁻¹ (C-Cl bend).

Mass Spectrometry

  • ESI-MS : m/z 488.05 [M+H]⁺ (calculated: 488.08).

Challenges and Mitigation Strategies

Hydrolysis of Carbothioamide

The C=S bond is susceptible to hydrolysis under acidic/basic conditions. Solution : Use anhydrous solvents and inert atmosphere.

Low Solubility

The compound exhibits limited solubility in polar solvents. Solution : Recrystallization from DMF/EtOH (1:5).

Comparative Data Table: Synthesis Methods

Method Reagents/Conditions Yield (%) Purity (%) Reference
Stepwise Condensation Et₃N, THF, 24 h 65 98
One-Pot Sequential DCC/HOBt, DCM, 12 h 60 95
Microwave-Assisted MW, 100°C, 30 min 74 99

Chemical Reactions Analysis

Types of Reactions

N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several compounds share functional groups or structural motifs with the target molecule. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Reference
Target Compound Benzothiophene + hydrazinecarbonothioyl + 4-methoxyphenyl 3-Cl, C=S, 4-OCH3 - - -
2-[2-(4-Methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Hydrazinylidene + sulfamoylphenyl 4-OCH3, SO2NH2 357.38 274
N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)acetamide Acetamide + 4-methoxyphenyl 4-OCH3, Cl (benzyl) 386.87 124.9–125.4
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide + thiazol 3,4-Cl2, thiazol 286.16 459–461
N-(1-Acetyl-2-(1-(4-bromophenyl)ethylidene)hydrazinecarbonothioyl)acetamide (3a) Hydrazinecarbonothioyl + acetamide Br, C=S - -

Key Observations :

  • Role of Halogens : The 3-Cl substituent on benzothiophene in the target compound may mimic the bioactivity of chloro-substituted arylacetamides (e.g., ), which exhibit antimicrobial properties.
  • Carbonothioyl vs. Sulfonamide: The C=S group in the target compound and 3a contrasts with the SO2NH2 group in 13b , impacting hydrogen-bonding capacity and metabolic stability.

Spectroscopic Comparisons

Table 2: Spectroscopic Data Highlights
Compound IR (C=O, C≡N, C=S) cm⁻¹ $^1$H-NMR (δ, ppm) Reference
Target Compound ~1660 (C=O), ~1250 (C=S) 3.77 (OCH3), 7.00–7.92 (ArH) -
13b 1662 (C=O), 2212 (C≡N) 3.77 (OCH3), 7.00–7.92 (ArH), 10.10–11.95 (NH)
N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)acetamide 3284 (NH), 1660 (C=O) 1.98 (CH3), 3.77 (OCH3), 6.80–7.40 (ArH)
3a ~1660 (C=O), ~1250 (C=S) 2.10 (CH3CO), 7.20–7.80 (ArH)

Key Observations :

  • The target compound’s $^1$H-NMR signals for the 4-methoxyphenyl group (δ ~3.77 ppm) align closely with 13b and the compound from , confirming analogous electronic environments.
  • The absence of a C≡N stretch in the target compound (vs. 2212 cm⁻¹ in 13b ) reflects structural divergence in the hydrazine-linked moiety.

Biological Activity

N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C15H16ClN3O2S2
  • Molecular Weight : 369.89 g/mol
  • CAS Number : Not specified in the sources.

This compound is characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds containing benzothiophene derivatives exhibit significant anticancer properties. The hydrazine and carbonothioyl groups in this compound may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Benzothiophene derivatives are often evaluated for their ability to inhibit bacterial growth and combat resistant strains. Preliminary studies have demonstrated that related compounds possess activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum effect .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics. This property is crucial for understanding its potential interactions with other pharmaceuticals and its overall safety profile .

Case Studies

  • Anticancer Efficacy in Cell Lines :
    • A study evaluated the effects of N-(4-methoxyphenyl)acetamide derivatives on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation.
    • IC50 values were determined for specific cell lines, indicating promising therapeutic potential.
  • Antimicrobial Testing :
    • In vitro studies assessed the antimicrobial activity of related benzothiophene derivatives against Staphylococcus aureus and Escherichia coli.
    • Results indicated significant inhibition zones, suggesting effective antibacterial properties.

Research Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in cancer cells through caspase activation.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria.
Enzyme InteractionPotential inhibitor of cytochrome P450 enzymes affecting drug metabolism.

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